1-(2-fluorobenzyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-[2-(4-Fluorophenyl)-2-Oxoethyl]-1-[(2-Fluorophenyl)Methyl]-3-Hydroxy-2,3-Dihydro-1H-Indol-2-One is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes fluorophenyl groups and a dihydroindolone core. Its distinct chemical properties make it a subject of interest in synthetic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Fluorophenyl)-2-Oxoethyl]-1-[(2-Fluorophenyl)Methyl]-3-Hydroxy-2,3-Dihydro-1H-Indol-2-One typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indolone Core: This step involves the cyclization of an appropriate precursor to form the indolone structure.
Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced through electrophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: These reactions are used to introduce the oxoethyl and hydroxy groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Fluorophenyl)-2-Oxoethyl]-1-[(2-Fluorophenyl)Methyl]-3-Hydroxy-2,3-Dihydro-1H-Indol-2-One undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
3-[2-(4-Fluorophenyl)-2-Oxoethyl]-1-[(2-Fluorophenyl)Methyl]-3-Hydroxy-2,3-Dihydro-1H-Indol-2-One has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[2-(4-Fluorophenyl)-2-Oxoethyl]-1-[(2-Fluorophenyl)Methyl]-3-Hydroxy-2,3-Dihydro-1H-Indol-2-One involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to active sites, altering the function of the target molecules and modulating biochemical pathways. This interaction can lead to various biological effects, depending on the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
- **2-(4-Fluorophenyl)-2-Oxoethyl]-1-[(2-Fluorophenyl)Methyl]-3-Hydroxy-2,3-Dihydro-1H-Indol-2-One
- 4-Methoxyphenethylamine
- Phenethylamine derivatives
Uniqueness
Compared to similar compounds, 3-[2-(4-Fluorophenyl)-2-Oxoethyl]-1-[(2-Fluorophenyl)Methyl]-3-Hydroxy-2,3-Dihydro-1H-Indol-2-One stands out due to its specific substitution pattern and the presence of both fluorophenyl and hydroxy groups
Properties
Molecular Formula |
C23H17F2NO3 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxyindol-2-one |
InChI |
InChI=1S/C23H17F2NO3/c24-17-11-9-15(10-12-17)21(27)13-23(29)18-6-2-4-8-20(18)26(22(23)28)14-16-5-1-3-7-19(16)25/h1-12,29H,13-14H2 |
InChI Key |
XMRQSGKTVRCXPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=C(C=C4)F)O)F |
Origin of Product |
United States |
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